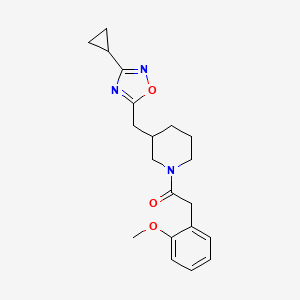

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone

CAS No.: 1705128-26-2

Cat. No.: VC4436978

Molecular Formula: C20H25N3O3

Molecular Weight: 355.438

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705128-26-2 |

|---|---|

| Molecular Formula | C20H25N3O3 |

| Molecular Weight | 355.438 |

| IUPAC Name | 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C20H25N3O3/c1-25-17-7-3-2-6-16(17)12-19(24)23-10-4-5-14(13-23)11-18-21-20(22-26-18)15-8-9-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |

| Standard InChI Key | RZBCDEPEFQFPOT-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name, 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone, reflects its three primary components:

-

A piperidine ring (1-azacyclohexane) at position 1.

-

A 3-cyclopropyl-1,2,4-oxadiazole group attached via a methyl linker to the piperidine’s third carbon.

Molecular Identifiers

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1705128-26-2 | |

| SMILES | COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| InChIKey | RZBCDEPEFQFPOT-UHFFFAOYSA-N | |

| Molecular Formula | ||

| Molecular Weight | 355.44 g/mol |

The compound’s XLogP3-AA (partition coefficient) is computed as 3.2, indicating moderate lipophilicity .

Synthesis and Structural Elucidation

Structural Features

The compound’s architecture combines three pharmacophoric elements:

-

Piperidine Ring: Enhances bioavailability and membrane permeability due to its basic nitrogen .

-

1,2,4-Oxadiazole: Acts as a bioisostere for ester or amide groups, improving metabolic stability.

-

2-Methoxyphenyl Group: Contributes to π-π stacking interactions with aromatic residues in target proteins.

Computational models predict a planar oxadiazole ring (bond angle: 120°) and a chair conformation for the piperidine moiety .

Physicochemical Properties

Computed Properties

| Property | Value | Method/Source |

|---|---|---|

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

| Rotatable Bonds | 5 | PubChem |

| Topological Polar Surface Area | 64.7 Ų | PubChem |

| Solubility | Low (logS ≈ -4.2) | Estimated |

The compound’s low solubility may necessitate formulation with co-solvents (e.g., PEG 400) for in vivo studies.

Research Gaps and Future Directions

Despite its promising scaffold, experimental data on this specific compound remain limited. Priority areas for investigation include:

-

In Vitro Screening: Profiling against kinase panels and microbial strains.

-

ADMET Studies: Assessing metabolic stability (e.g., CYP450 interactions) and toxicity.

-

Structural Optimization: Modifying the methoxy group to enhance solubility or target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume